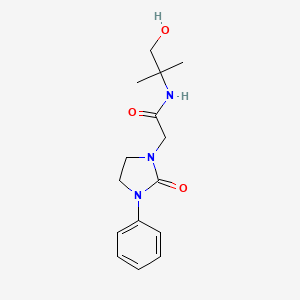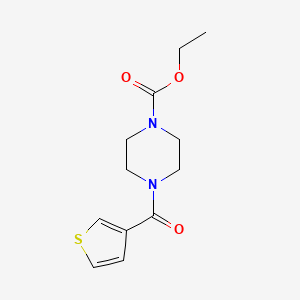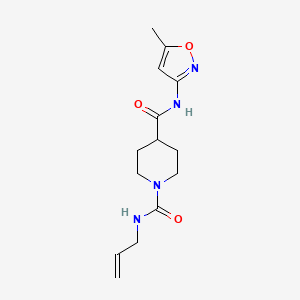![molecular formula C14H18N2O4 B6586367 3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219903-91-9](/img/structure/B6586367.png)
3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea (also known as 3-HB-CP-U) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of urea, and is composed of a benzodioxole ring and a cyclopentylmethyl group attached to a carbon atom. 3-HB-CP-U has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
科学的研究の応用
3-HB-CP-U has been used in a variety of scientific research applications. It has been used in the study of the effects of different drugs on the central nervous system, as well as in the study of the effects of different drugs on the cardiovascular system. It has also been used in the study of the effects of different drugs on the immune system, and in the study of the effects of different drugs on the endocrine system. Additionally, 3-HB-CP-U has been used in the study of the effects of different drugs on the metabolism of cells.
作用機序
The mechanism of action of 3-HB-CP-U is not fully understood. However, it is believed that it binds to a specific receptor in the cell membrane, which then activates a signal transduction pathway that leads to changes in the cell’s metabolism. This binding also leads to the release of various neurotransmitters, which can then lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
3-HB-CP-U has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance. It has also been found to reduce anxiety and stress levels, as well as to improve sleep quality. Additionally, 3-HB-CP-U has been found to increase the levels of norepinephrine and epinephrine in the body, which can lead to increased energy levels and improved physical performance.
実験室実験の利点と制限
3-HB-CP-U has a number of advantages and limitations for lab experiments. One of the main advantages of using 3-HB-CP-U in lab experiments is its relatively low toxicity. This makes it a safer option than other compounds, which can be highly toxic. Additionally, 3-HB-CP-U is relatively inexpensive, making it a cost-effective option for lab experiments. However, one of the main limitations of using 3-HB-CP-U in lab experiments is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are a number of potential future directions for 3-HB-CP-U. One possible future direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic uses of 3-HB-CP-U, such as for the treatment of anxiety and depression. Another potential future direction is to explore the potential of 3-HB-CP-U as a drug delivery system, as it has been found to be able to penetrate cell membranes. Finally, further research could be done to explore the potential of 3-HB-CP-U as a drug target, as it has been found to be able to bind to specific receptors in the cell membrane.
合成法
3-HB-CP-U can be synthesized through a number of different methods. The most common method involves the reaction of 1-hydroxycyclopentylmethylurea with 2-chloro-1,3-benzodioxole in the presence of an acid catalyst. This reaction results in the formation of 3-HB-CP-U and a byproduct of 2-chloro-1,3-benzodioxole. Other methods of synthesis include the reaction of 1-hydroxycyclopentylmethylurea with 1-chloro-2,3-benzodioxole, or the reaction of 1-hydroxycyclopentylmethylurea with 2-chloro-1,3-benzodioxole in the presence of an oxidizing agent.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(15-8-14(18)5-1-2-6-14)16-10-3-4-11-12(7-10)20-9-19-11/h3-4,7,18H,1-2,5-6,8-9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVPACXCVXPZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxycyclopentyl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B6586287.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6586302.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)



![N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide](/img/structure/B6586362.png)
![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B6586369.png)

![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)
![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)
![N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide](/img/structure/B6586387.png)